molecular formula C7H4BrClO B1282380 2-Bromo-4-chlorobenzaldehyde CAS No. 84459-33-6

2-Bromo-4-chlorobenzaldehyde

Cat. No. B1282380
CAS RN: 84459-33-6
M. Wt: 219.46 g/mol
InChI Key: AJOAHIKYBSZIEV-UHFFFAOYSA-N
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Patent
US08124629B2

Procedure details

To a 0° C. solution of (2-bromo-4-chloro-phenyl)-methanol (5.57 g, 0.025 mol), dichloromethane (250 mL), diisopropylethylamine (22 mL, 0.126 mol), and dimethyl sulfoxide (15 mL, 0.211 mol) was added sulfur trioxide-pyridine (12.0 g, 0.075 mol), in portions, over 15 minutes. The resulting solution was stirred at 0° C. for 45 minutes. The reaction mixture was diluted with 250 mL dichloromethane, then washed with saturated aqueous NaHCO3 (500 mL). The organic phase was washed with saturated aqueous sodium thiosulfate (500 mL) to reduce excess oxidant. The organic phase was dried over Na2SO4, filtered and concentrated to afford a yellow oily solid. A solution of this crude product and CH2Cl2 (200 mL) was evaporated onto silica gel, and the dry silica gel-supported product was loaded onto a 120 g silica gel column. Flash chromatography was carried out using an ISCO purification system (95:5 hexanes-ethyl acetate). 2-Bromo-4-chloro-benzaldehyde was isolated as 4.43 g (81% yield) of a white solid. 1H NMR (300 MHz, CDCl3) δ ppm 10.31 (s, 1 H), 7.88 (d, J=8.2 Hz, 1 H), 7.69 (d, J=1.6 Hz, 1 H), 7.44 (dd, J=8.2, 1.6 Hz, 1 H).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][OH:10].C(N(C(C)C)CC)(C)C.CS(C)=O.N1C=CC=CC=1.S(=O)(=O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)CO
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
12 g
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (500 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium thiosulfate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oily solid
CUSTOM
Type
CUSTOM
Details
A solution of this crude product and CH2Cl2 (200 mL) was evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
an ISCO purification system (95:5 hexanes-ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.